N-(diphenylmethyl)-4-piperidinamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H22N2 |
|---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
N-benzhydrylpiperidin-4-amine |
InChI |
InChI=1S/C18H22N2/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)20-17-11-13-19-14-12-17/h1-10,17-20H,11-14H2 |
InChI Key |
HYFUTPVLSHUORX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for N Diphenylmethyl 4 Piperidinamine and Analogues
Retrosynthetic Analysis of the N-(diphenylmethyl)-4-piperidinamine Core
A retrosynthetic analysis of this compound reveals two principal disconnection points that guide its synthetic strategy. The most logical disconnection is at the C-N bond between the piperidine (B6355638) ring nitrogen and the diphenylmethyl group. This bond is readily formed through standard N-alkylation reactions. This initial disconnection yields two key synthons: the 4-piperidinamine core and a diphenylmethyl electrophile, such as diphenylmethyl bromide.
A further disconnection can be made at the C4-N bond of the 4-piperidinamine ring. This suggests that the 4-amino group can be introduced onto a pre-existing piperidone ring. This leads to a simplified precursor, 4-piperidone (B1582916), which can be functionalized through methods like reductive amination. Therefore, a practical synthesis would involve constructing the 4-aminopiperidine (B84694) scaffold first, followed by the introduction of the diphenylmethyl moiety onto the ring nitrogen.
Classical Synthetic Routes to the 4-Piperidinamine Scaffold
The 4-piperidinamine scaffold is a crucial building block found in numerous biologically active compounds. nih.govnih.gov Its synthesis can be achieved through several established chemical pathways.
Reductive amination is a highly effective and widely used method for forming C-N bonds and is particularly well-suited for synthesizing 4-aminopiperidine derivatives from 4-piperidones. researchgate.netpearson.comyoutube.com The process typically involves a two-step sequence that can often be performed in a single pot. First, a ketone (in this case, a suitably N-protected 4-piperidone) reacts with an amine to form an imine or enamine intermediate. youtube.com This intermediate is then reduced in situ to the corresponding amine. masterorganicchemistry.com
A variety of reducing agents can be employed, with their choice depending on the substrate's sensitivity and the desired reaction conditions. researchgate.net Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reagent, often favored because it can reduce the iminium ion intermediate in the presence of the starting ketone. masterorganicchemistry.comnih.gov Other common reagents include sodium cyanoborohydride (NaBH₃CN), which is also selective for imines over ketones, and sodium borohydride (B1222165) (NaBH₄), though the latter may require careful pH control to avoid reduction of the starting carbonyl group. researchgate.netmasterorganicchemistry.com
For instance, the reaction of N-Boc-4-piperidone with an amine like 3,4-dichloroaniline, followed by reduction, has been successfully used to synthesize N-substituted 4-aminopiperidines. researchgate.net This general approach offers a versatile entry to a wide range of 4-aminopiperidine analogues by varying the amine component. researchgate.net
Table 1: Reductive Amination Conditions for Piperidine Synthesis
| Starting Material (Ketone) | Amine Source | Reducing Agent | Solvent | Outcome |
|---|---|---|---|---|
| N-Boc-piperidin-4-one | 3,4-dichloroaniline | Not specified | Not specified | N-(3,4-dichlorophenyl)-N-Boc-piperidin-4-amine researchgate.net |
| N-methyl-4-piperidone | 2,2,2-trifluoro-N-(2-(piperazin-1-yl)ethyl)acetamide | NaBH(OAc)₃ | 1,2-dichloroethane | Protected polyamine precursor nih.gov |
| Aldehydes/Ketones | Primary/Secondary Amines | NaBH₃CN | Methanol | Secondary/Tertiary Amines researchgate.netmasterorganicchemistry.com |
This table is interactive and can be sorted by column.
The formation of the piperidine ring itself can be accomplished through various cyclization strategies. These methods build the heterocyclic core from acyclic precursors. dtic.milorganic-chemistry.org One classical approach is the Dieckmann condensation of diesters, followed by hydrolysis and decarboxylation, to yield 4-piperidones. dtic.milyoutube.com
Aza-Prins cyclization is another powerful method, where N-tosyl homoallylamine reacts with carbonyl compounds in the presence of a Lewis acid like AlCl₃ to form substituted 4-halopiperidines, which can be further functionalized. organic-chemistry.org Radical cyclizations also provide a route to the piperidine skeleton. For example, 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters can produce stereoselective 2,4,5-trisubstituted piperidines. nih.govmdma.ch These methods, while more complex, offer access to highly substituted and stereochemically defined piperidine rings.
Nucleophilic substitution provides a direct route to functionalize a pre-formed piperidine ring at the 4-position. This can involve the displacement of a suitable leaving group on the piperidine ring by an amine nucleophile. organic-chemistry.org For example, a 4-halopiperidine can react with ammonia (B1221849) or a primary amine to yield the corresponding 4-aminopiperidine. However, direct alkylation of ammonia can lead to over-alkylation, producing mixtures of primary, secondary, and tertiary amines. libretexts.org
To circumvent this issue, methods like the Gabriel synthesis are employed. This strategy uses a phthalimide (B116566) anion as an ammonia surrogate. The phthalimide anion undergoes nucleophilic substitution with a substrate containing a leaving group to form an N-substituted phthalimide. Subsequent hydrolysis or hydrazinolysis cleaves the phthalimide group, releasing the desired primary amine cleanly. libretexts.org This approach ensures the selective formation of the primary 4-aminopiperidine.
Introduction of the Diphenylmethyl Moiety
Once the 4-aminopiperidine scaffold (which may be protected at the 4-amino position) is obtained, the final step is the introduction of the bulky diphenylmethyl (also known as benzhydryl) group.
The most direct and common method for attaching the diphenylmethyl group to the piperidine nitrogen is through N-alkylation. researchgate.net This reaction involves treating the 4-aminopiperidine derivative with a diphenylmethyl halide, such as diphenylmethyl bromide or chloride, typically in the presence of a base. researchgate.netgoogle.com
The base is crucial for neutralizing the hydrogen halide formed during the reaction, thereby driving the equilibrium towards the product. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or organic amines such as diisopropylethylamine (DIPEA). researchgate.netgoogle.com The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being used to facilitate the substitution reaction. researchgate.netnih.gov In some cases, the addition of an initiator like potassium iodide can accelerate the reaction, particularly when using alkyl chlorides. google.com
Table 2: N-Alkylation Conditions for Amine Substitution
| Amine Substrate | Alkylating Agent | Base | Solvent | Notes |
|---|---|---|---|---|
| Piperidine | Alkyl bromide/iodide | None specified | Acetonitrile | Slow addition of halide recommended to avoid quaternary salt formation researchgate.net |
| Piperidine | Alkylating agent | K₂CO₃ | DMF | General conditions for N-alkylation researchgate.net |
| Piperazine derivative | Phenyl-2-(2-chloroethoxy)ethyl ether | Diisopropylethylamine | Toluene | Synthesis of N-(diphenylmethyl)-piperazines google.com |
This table is interactive and can be sorted by column.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-Aminopiperidine |
| Diphenylmethyl bromide |
| 4-Piperidone |
| N-Boc-4-piperidone |
| 3,4-dichloroaniline |
| Sodium triacetoxyborohydride |
| Sodium cyanoborohydride |
| Sodium borohydride |
| N-(3,4-dichlorophenyl)-N-Boc-piperidin-4-amine |
| N-tosyl homoallylamine |
| 4-halopiperidine |
| Phthalimide |
| Diphenylmethyl chloride |
| Potassium carbonate |
| Diisopropylethylamine |
Alternative C-C Bond Forming Reactions
While reductive amination is a primary method for synthesizing the core structure of this compound, alternative carbon-carbon bond-forming reactions are crucial for creating a diverse range of analogs with substituents on the piperidine ring or the diphenylmethyl moiety.
One notable approach involves the use of Grignard reagents. For instance, the reaction of benzonitrile (B105546) with a Grignard reagent can form an imine, which is subsequently reduced to a secondary amine. researchgate.net This method allows for the introduction of various substituents on the phenyl rings. Another strategy involves the Friedel-Crafts acylation of an appropriately substituted aromatic compound, followed by addition of a Grignard reagent and subsequent deprotection steps to yield the desired diphenylmethanol (B121723) derivative. google.com
The table below summarizes some alternative C-C bond forming reactions used in the synthesis of precursors and analogs of this compound.
| Reaction Type | Reactants | Product | Significance |
| Grignard Reaction | Benzonitrile, Grignard Reagent | Substituted Diphenylmethanamine | Introduces substituents on the phenyl rings. researchgate.net |
| Friedel-Crafts Acylation/Grignard Addition | N-acetyl-4-piperidinecarboxylic acid, Phenylmagnesium halide | α,α-diphenyl-4-piperidinemethanol | Creates the diphenylmethanol moiety. google.com |
Catalytic Hydrogenation Methods for Piperidine Ring Formation
Catalytic hydrogenation is a fundamental and widely employed method for the synthesis of the piperidine ring, typically by the reduction of a corresponding pyridine (B92270) precursor. This transformation can be achieved through both heterogeneous and homogeneous catalysis, each with its own advantages and challenges.
Heterogeneous Catalysis
Heterogeneous catalysts are frequently used for the hydrogenation of pyridines to piperidines due to their operational simplicity and ease of separation from the reaction mixture. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and rhodium on carbon (Rh/C). organic-chemistry.org
The reduction of pyridine N-oxides to piperidines can be efficiently achieved using ammonium (B1175870) formate (B1220265) and palladium on carbon, offering a mild alternative to high-pressure hydrogenation. organic-chemistry.org Another effective method involves the use of 10% Rh/C at 80°C in water under 5 atm of H2 pressure, which is applicable to a variety of aromatic and heteroaromatic compounds. organic-chemistry.org
However, the hydrogenation of certain substituted pyridines, such as 2- or 4-aminopyridines, can be challenging as they can poison the catalyst, particularly under alkaline conditions. youtube.com In such cases, conducting the hydrogenation in the presence of a strong acid can be more successful. youtube.com
Homogeneous Catalysis
Homogeneous catalysis offers the potential for higher selectivity and milder reaction conditions in the hydrogenation of pyridine derivatives. Iridium-based catalysts have shown significant promise in this area. For example, an iridium(III)-catalyzed ionic hydrogenation of pyridines provides access to a broad range of multi-substituted piperidines in high yields, even with sensitive functional groups present. chemrxiv.org This method is scalable and yields the free secondary amines as stable piperidinium (B107235) salts. chemrxiv.org
Ruthenium catalysts have also been employed for the transfer hydrogenation of pyridines using borane-ammonia as the hydrogen source. organic-chemistry.org Additionally, cobalt-based nanocatalysts have been utilized for the hydrogenation of pyridine derivatives. nih.gov
The development of enantioselective catalytic hydrogenation of pyridine derivatives has been a long-standing challenge. Recent advances include the use of iridium(I) catalysts with P,N-ligands for the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts. nih.gov Furthermore, rhodium(I) complexes have been used for the highly diastereoselective dearomatization/hydrogenation of fluoropyridines. nih.gov
The table below provides a summary of various catalytic systems for piperidine ring formation.
| Catalyst Type | Catalyst System | Substrate | Key Features |
| Heterogeneous | 10% Rh/C, H₂ (5 atm), H₂O, 80°C | Pyridines | Mild conditions, applicable to various heterocycles. organic-chemistry.org |
| Heterogeneous | Pd/C, Ammonium formate | Pyridine N-oxides | Mild, avoids strong acids and harsh reagents. organic-chemistry.org |
| Homogeneous | Iridium(III) complex | Pyridines | High yields, broad functional group tolerance, scalable. chemrxiv.org |
| Homogeneous | RuCl₃·xH₂O, H₃N-BH₃ | Pyridines | Transfer hydrogenation with borane-ammonia. organic-chemistry.org |
| Homogeneous | Iridium(I) complex with P,N-ligand | 2-Substituted pyridinium salts | Asymmetric hydrogenation. nih.gov |
| Homogeneous | Rhodium(I) complex, Pinacol borane | Fluoropyridines | Highly diastereoselective. nih.gov |
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound and its analogs. Key parameters that are often investigated include the choice of solvent, base, temperature, and reaction time.
In the synthesis of related N-substituted piperidines, reductive amination conditions have been a focus of optimization. For example, the reaction between N-Boc-piperidin-4-one and an aniline (B41778) derivative can be influenced by the choice of reducing agent. researchgate.net
Ultrasound irradiation has been explored as a method to promote N-aminomethylation reactions, with studies analyzing the effects of time, temperature, and the choice of base and solvent to optimize yields. researchgate.net For instance, in the reaction of indole (B1671886) with piperidine, using sodium hydride as the base and acetonitrile as the solvent under ultrasound irradiation at 50°C for 2 hours were found to be optimal conditions. researchgate.net
The table below illustrates the impact of varying reaction conditions on the yield of a model reaction.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | DMF/DCM | 50 | 2 | Not specified |
| 2 | Different Bases | DMF/DCM | 50 | 2 | Strong decrease |
| 3 | NaH | Acetonitrile | 50 | 2 | Optimized |
| 4 | No Base | Acetonitrile | 50 | 2 | 16 |
Data adapted from a study on ultrasound-promoted N-aminomethylation of indoles with piperidine. researchgate.net
Stereoselective Synthesis of this compound Stereoisomers
The stereoselective synthesis of piperidine derivatives is of paramount importance in medicinal chemistry, as different stereoisomers can exhibit distinct pharmacological activities. For this compound, which has a chiral center at the diphenylmethyl carbon, and potentially others on the piperidine ring, controlling stereochemistry is a key synthetic challenge.
One strategy for achieving stereoselectivity is through the use of chiral auxiliaries. For example, an η⁴-dienetricarbonyliron complex has been used as a powerful chiral auxiliary in a double reductive amination cascade to produce 2-dienyl-substituted piperidines as a single diastereoisomer. nih.gov
Asymmetric catalysis is another powerful tool. As mentioned previously, iridium(I) catalysts with chiral P,N-ligands have been successfully employed for the enantioselective hydrogenation of 2-substituted pyridinium salts. nih.gov Similarly, rhodium-catalyzed asymmetric hydrogenation has been used to produce chiral piperidines. acs.org
A modular and highly stereoselective synthesis of substituted piperidin-4-ols has been developed via a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement. nih.gov This method allows for excellent diastereoselectivity in the ring formation step. nih.gov
The table below highlights different approaches to stereoselective piperidine synthesis.
| Method | Key Feature | Stereochemical Outcome |
| Chiral Auxiliary | η⁴-Dienetricarbonyliron complex | Complete control of stereoselectivity, single diastereoisomer. nih.gov |
| Asymmetric Catalysis | Iridium(I) catalyst with chiral P,N-ligand | Enantioselective hydrogenation. nih.gov |
| Diastereoselective Reaction | Gold-catalyzed cyclization/Ferrier rearrangement | Excellent diastereoselectivity. nih.gov |
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly processes. youtube.comyoutube.com Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing safer solvents and reaction conditions. youtube.comyoutube.com
One approach to a greener synthesis of N-substituted piperidones, which are precursors to piperidines, involves a methodology that presents significant advantages over the classical Dieckman condensation. nih.govresearchgate.net This can lead to a reduction in the number of reaction steps and the use of hazardous reagents.
The use of water as a solvent is a key aspect of green chemistry. ajchem-a.com Some synthetic methods for piperidine derivatives have been developed to be performed in aqueous media, reducing the reliance on volatile organic solvents. ajchem-a.comacs.org For example, an aza-Diels-Alder reaction to form piperidine-based N-heterocycles has been explored under simple aqueous conditions. acs.org
Catalytic methods, particularly those that operate under mild conditions with high efficiency, are inherently greener than stoichiometric reactions that generate large amounts of waste. The development of efficient catalytic hydrogenations for piperidine ring formation aligns with green chemistry principles by reducing the need for harsh reducing agents. organic-chemistry.orgchemrxiv.orgnih.gov
The table below outlines how certain synthetic strategies for piperidine derivatives align with green chemistry principles.
| Green Chemistry Principle | Synthetic Strategy | Example |
| Waste Prevention | One-pot reactions, fewer synthetic steps | Efficient two-step synthesis of N-aryl-4-piperidones. researchgate.net |
| Atom Economy | Catalytic reactions | Iridium-catalyzed ionic hydrogenation of pyridines. chemrxiv.org |
| Safer Solvents | Use of water as a solvent | Aza-Diels-Alder reaction in aqueous medium. acs.org |
| Less Hazardous Synthesis | Avoiding toxic reagents | Developing alternatives to the Dieckman condensation. nih.govresearchgate.net |
| Use of Renewable Feedstocks | Starting from bio-based materials | Synthesis of Tamiflu from shikimic acid. youtube.com |
By integrating these principles into the design of synthetic routes for this compound and its analogs, chemists can contribute to the development of more sustainable pharmaceutical manufacturing processes.
Chemical Transformations and Derivatization Strategies
Reactivity of the Secondary Amine Functionality
The secondary amine at the 4-position of the piperidine (B6355638) ring is a key site for nucleophilic reactions. Its reactivity allows for the introduction of a wide array of functional groups through acylation, alkylation, sulfonylation, and condensation reactions.
Acylation Reactions
The secondary amine of N-(diphenylmethyl)-4-piperidinamine readily undergoes N-acylation when treated with various acylating agents, such as acyl chlorides and acid anhydrides, to form corresponding amide derivatives. This nucleophilic acyl substitution reaction typically proceeds in the presence of a base to neutralize the acidic byproduct (e.g., HCl). Common bases include tertiary amines like triethylamine (B128534) (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and common solvents include dichloromethane (B109758) (DCM) or dimethylformamide (DMF) nih.govresearchgate.net. The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. The use of N-acylbenzotriazoles has also been reported as an effective method for the N-acylation of sulfonamides and can be applied to amines researchgate.net.
| Acylating Agent | Reagent Class | Expected Product |
|---|---|---|
| Acetyl Chloride | Acyl Chloride | N-(1-(diphenylmethyl)piperidin-4-yl)acetamide |
| Acetic Anhydride | Acid Anhydride | N-(1-(diphenylmethyl)piperidin-4-yl)acetamide |
| Benzoyl Chloride | Acyl Chloride | N-(1-(diphenylmethyl)piperidin-4-yl)benzamide |
| Pivaloyl Chloride | Acyl Chloride | N-(1-(diphenylmethyl)piperidin-4-yl)-2,2-dimethylpropanamide |
Alkylation Reactions
The secondary amine can be converted into a tertiary amine through N-alkylation. Two primary strategies are employed for this transformation: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.
Direct Alkylation: This method involves the reaction of this compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The reaction is a nucleophilic substitution where the amine displaces the halide. It is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like DMF or acetonitrile (B52724) researchgate.netresearchgate.net. Care must be taken to control the stoichiometry, as over-alkylation can potentially lead to the formation of a quaternary ammonium (B1175870) salt researchgate.net.
Reductive Amination: This is a highly versatile and widely used one-pot method for N-alkylation lookchem.com. The reaction involves the initial condensation of the secondary amine with an aldehyde or a ketone to form an intermediate iminium ion. This electrophilic intermediate is then reduced in situ to the corresponding tertiary amine. A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mildness and selectivity lookchem.compsu.edu. The reaction tolerates a wide range of functional groups on both the amine and the carbonyl compound, making it a powerful tool for generating diverse derivatives nih.govscielo.org.mxresearchgate.net. For instance, reductive amination of benzhydrylamine with N-substituted 4-piperidones has been used to synthesize related structures researchgate.net.
| Reagent | Reaction Type | Conditions | Expected Product |
|---|---|---|---|
| Formaldehyde | Reductive Amination | NaBH(OAc)₃, Dichloroethane (DCE) | N-(diphenylmethyl)-N-methylpiperidin-4-amine |
| Acetone | Reductive Amination | NaBH₃CN, Methanol (MeOH) | N-(diphenylmethyl)-N-isopropylpiperidin-4-amine |
| Benzyl Bromide | Direct Alkylation | K₂CO₃, Dimethylformamide (DMF) | N-benzyl-N-(diphenylmethyl)piperidin-4-amine |
| Ethyl Iodide | Direct Alkylation | Triethylamine (TEA), Acetonitrile | N-ethyl-N-(diphenylmethyl)piperidin-4-amine |
Sulfonylation Reactions
Similar to acylation, the secondary amine can be readily sulfonylated by reacting it with various sulfonyl chlorides (R-SO₂Cl) to produce stable sulfonamide derivatives. The reaction is typically performed in an inert solvent, such as methylene (B1212753) dichloride, in the presence of a tertiary amine base like triethylamine to scavenge the generated HCl nih.gov. This method has been successfully applied to produce a range of N-benzhydryl-piperidine sulfonamides researchgate.netnih.gov. The synthesis of 1-benzhydryl-4-(4-chlorophenylsulfonyl)piperazine, a related structure, was achieved through the nucleophilic substitution of 1-benzhydrylpiperazine (B193184) with 4-chlorophenylsulfonyl chloride researchgate.net. The resulting sulfonamides are important structural motifs in medicinal chemistry.
| Sulfonylating Agent | Conditions | Expected Product |
|---|---|---|
| Methanesulfonyl Chloride | TEA, DCM | N-(1-(diphenylmethyl)piperidin-4-yl)methanesulfonamide |
| Benzenesulfonyl Chloride | TEA, DCM | N-(1-(diphenylmethyl)piperidin-4-yl)benzenesulfonamide |
| p-Toluenesulfonyl Chloride | TEA, DCM | N-(1-(diphenylmethyl)piperidin-4-yl)-4-methylbenzenesulfonamide |
| 4-Chlorophenylsulfonyl Chloride | TEA, DCM | 4-chloro-N-(1-(diphenylmethyl)piperidin-4-yl)benzenesulfonamide |
Formation of Schiff Bases and Imines
As a primary amine, this compound can undergo condensation with aldehydes and ketones to form imines, also known as Schiff bases. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the dehydration of the resulting hemiaminal intermediate to yield the C=N double bond of the imine. The reaction is often reversible and can be driven to completion by removing water from the reaction mixture. It can be catalyzed by either acids or bases, and in some cases, can proceed efficiently under solvent-free mechanochemical conditions by simply grinding the reactants together ijnc.irnih.gov. The formation of an imine from (R)-2-((piperidin-1-yl) methyl) cyclohexanone (B45756) and benzylamine (B48309) has been studied, highlighting this transformation on a substituted piperidine scaffold ijnc.ir.
| Carbonyl Compound | Conditions | Expected Product (Imine) |
|---|---|---|
| Benzaldehyde | Ethanol, Reflux | N-benzylidene-1-(diphenylmethyl)piperidin-4-amine |
| Cyclohexanone | Toluene, Dean-Stark | N-cyclohexylidene-1-(diphenylmethyl)piperidin-4-amine |
| 4-Fluorobenzaldehyde | Manual Grinding (Mechanochemistry) | N-(4-fluorobenzylidene)-1-(diphenylmethyl)piperidin-4-amine |
Modifications of the Piperidine Ring
While the exocyclic amine offers a primary site for derivatization, the piperidine ring itself can also be modified, although these transformations are often more complex.
Oxidation and Reduction Reactions
Oxidation: The piperidine ring is generally stable to oxidation, but under specific conditions, it can be transformed. In biological systems, the metabolic oxidation of drugs containing a 4-aminopiperidine (B84694) moiety is a significant pathway. This often involves N-dealkylation catalyzed by cytochrome P450 enzymes, such as CYP3A4, where oxidation occurs at the α-carbon of the substituent on the piperidine nitrogen nih.gov. Chemical oxidation of N-protected piperidines, particularly N-acyl or N-carbamoyl derivatives, can lead to the formation of electrophilic N-acyliminium ions, which are valuable synthetic intermediates nih.gov. However, oxidation of the tertiary amine of the piperidine ring itself is more challenging without cleaving the N-C bonds.
Reduction: The most common reductive modification related to the piperidine ring is its formation from a corresponding pyridine (B92270) precursor. The catalytic hydrogenation of substituted pyridines is a fundamental and widely used method to synthesize the saturated piperidine core nih.gov. This process typically employs transition metal catalysts like palladium, platinum, or rhodium under hydrogen pressure. Another important reductive process is the cleavage of the N-diphenylmethyl (benzhydryl) group. This deprotection can often be accomplished via catalytic hydrogenation (e.g., using Pd/C and H₂), which reduces the group to diphenylmethane (B89790) and yields the free secondary amine on the piperidine ring, 4-aminopiperidine. This N-debenzhydrylation is a key step in synthetic routes where the benzhydryl group is used as a protecting group. Furthermore, functional groups elsewhere on the molecule can be selectively reduced. For example, a ketone on a piperidine derivative can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) google.com.
Functionalization at Ring Carbons
Functionalization of the carbon atoms within the piperidine and phenyl rings allows for the introduction of diverse substituents, significantly altering the molecule's steric and electronic properties.
Piperidine Ring Functionalization: Direct C-H functionalization of saturated heterocycles like piperidine is a sophisticated strategy for creating structural diversity. While challenging, methods have been developed that enable the selective modification of the piperidine core. These reactions often employ transition-metal catalysts and may require a directing group to achieve regioselectivity. For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can functionalize piperidines at various positions, with the site of substitution (e.g., C2, C3, or C4) being controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom. nih.gov Palladium-catalyzed C-H arylation is another powerful tool, capable of modifying unactivated C4 positions of piperidine derivatives, often guided by a directing group attached to the ring. acs.orgacs.org These advanced synthetic methods provide plausible routes to introduce new groups onto the piperidine carbons of this compound, assuming the secondary amine is appropriately managed, for example, by conversion to an amide directing group. acs.org
Diphenylmethyl Moiety Functionalization: The two phenyl rings of the diphenylmethyl group are susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The alkyl group connecting the rings to the piperidine nitrogen is an activating, ortho-, para-directing group. youtube.com Consequently, reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation are expected to proceed on these rings. wikipedia.orgfirsthope.co.in Due to the steric bulk of the rest of the molecule, substitution is most likely to occur at the para-positions of one or both phenyl rings. youtube.com For example, nitration with a mixture of nitric and sulfuric acid would likely yield 4-nitro- and 4,4'-dinitro- substituted derivatives. youtube.comfirsthope.co.in
| Reaction Type | Reagents | Potential Product(s) |
| Nitration | HNO₃ / H₂SO₄ | N-([4-nitrophenyl]phenylmethyl)-4-piperidinamine |
| Bromination | Br₂ / FeBr₃ | N-([4-bromophenyl]phenylmethyl)-4-piperidinamine |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | N-([4-acylphenyl]phenylmethyl)-4-piperidinamine |
Chemical Derivatization for Enhanced Analytical Detection
Chemical derivatization is a strategy employed to modify an analyte's structure to improve its suitability for a specific analytical technique. For this compound, this primarily involves targeting the secondary amine to enhance its detection in mass spectrometry and improve its behavior in chromatographic separations. research-solution.comnih.gov
Derivatization for Mass Spectrometry Sensitivity Enhancement
The goal of derivatization for mass spectrometry (MS) is to enhance ionization efficiency and, in some cases, to shift the analyte's mass to a region of the spectrum with less interference. wikipedia.org The secondary amine in this compound can be targeted by various reagents to form derivatives with improved detection characteristics, particularly for liquid chromatography-mass spectrometry (LC-MS). acs.org
Acylation is a common strategy. Reagents like benzoyl chloride react with the secondary amine via a Schotten-Baumann type reaction to form a stable amide. acs.org This can enhance the proton affinity and improve signal response in positive ion electrospray ionization. Other reagents, such as tosyl chloride and 1,2-naphthoquinone-4-sulfonate, are also effective for derivatizing amines to improve LC-MS detection. researchgate.netnih.gov
| Reagent Class | Example Reagent | Functional Group Targeted | Derivative Formed | Benefit for MS |
| Acyl Halides | Benzoyl Chloride | Secondary Amine | N-Benzoyl amide | Increased proton affinity, improved ionization acs.org |
| Sulfonyl Chlorides | p-Tosyl Chloride | Secondary Amine | N-Sulfonamide | Improved ionization and chromatographic properties nih.gov |
| Quinone Sulfonates | 1,2-Naphthoquinone-4-sulfonate | Secondary Amine | N-Sulfonate derivative | Enhanced detection in APCI-MS researchgate.net |
Derivatization for Chromatographic Separation Improvement
For gas chromatography (GC), derivatization is essential for polar, low-volatility compounds like this compound. nih.gov The process aims to replace the active hydrogen on the secondary amine with a non-polar group, thereby increasing volatility and thermal stability while improving peak shape. researchgate.net For high-performance liquid chromatography (HPLC), derivatization can improve retention behavior and resolution. nih.gov
Common GC derivatization methods for secondary amines include silylation and acylation. nih.gov Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace the amine hydrogen with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Acylation reagents, particularly fluorinated anhydrides (e.g., heptafluorobutyric anhydride) or acyl chlorides (e.g., pentafluorobenzoyl chloride), convert the amine to a corresponding amide. research-solution.comresearchgate.net These fluorinated derivatives are particularly useful for enhancing sensitivity with an electron capture detector (ECD). research-solution.com
| Technique | Derivatization Method | Example Reagent | Derivative Formed | Benefit for Chromatography |
| Gas Chromatography (GC) | Silylation | BSTFA | N-Trimethylsilyl amine | Increased volatility, improved peak shape sigmaaldrich.com |
| Gas Chromatography (GC) | Acylation | Pentafluorobenzoyl chloride | N-Acyl amide | Increased volatility, enhanced ECD response research-solution.comresearchgate.net |
| Liquid Chromatography (LC) | Acylation | Benzoyl Chloride | N-Benzoyl amide | Improved retention and peak shape on reversed-phase columns acs.org |
Multi-Component Reactions Incorporating the this compound Scaffold
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. The secondary amine of this compound makes it a suitable candidate for several types of MCRs.
While the classic Ugi four-component reaction typically requires a primary amine, modified versions have been developed that successfully incorporate secondary amines. wikipedia.orgacs.org One such method involves using an aminoborane (B14716983) as an iminium ion generator under non-acidic conditions, allowing aldehydes, secondary amines, and isocyanides to couple and form α-amino amides. acs.orgnih.gov Another variant, the azido-Ugi reaction, proceeds efficiently with cyclic secondary amines (like piperidine) to produce tetrazole derivatives with high diastereoselectivity. nih.gov
The Passerini reaction, which involves an isocyanide, a carbonyl compound, and a carboxylic acid, generally does not accommodate secondary amines. rsc.orgwikipedia.orgchemistnotes.com However, other MCRs are well-suited. The Mannich reaction, which condenses an aldehyde, an active hydrogen compound, and a secondary amine, is a classic example where this compound could serve as the amine component. beilstein-journals.org More recently, zinc-mediated carbonyl alkylative amination reactions have been shown to efficiently couple secondary amines with aldehydes and alkyl iodides to generate complex tertiary amines. nih.gov
These MCRs provide a powerful platform for rapidly generating libraries of complex molecules built upon the this compound scaffold, opening avenues for the discovery of new chemical entities.
Advanced Spectroscopic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of N-(diphenylmethyl)-4-piperidinamine in solution, providing detailed information about the chemical environment, connectivity, and dynamics of each atom.
2D NMR Techniques (COSY, HSQC, HMBC) for Full Structural Assignment
A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for the unambiguous assignment of all proton and carbon signals in this compound.
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would reveal correlations between the methine proton on the piperidine (B6355638) ring (H-4) and its adjacent methylene (B1212753) protons (H-3/H-5), as well as between the geminal protons within each methylene group (e.g., H-2 axial and H-2 equatorial). It would also show couplings between the protons on the diphenylmethyl group.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹JCH coupling). youtube.com This allows for the direct assignment of each carbon signal based on the previously assigned proton signal. For instance, the signal for the diphenylmethyl methine proton would show a cross-peak to its corresponding carbon (C-α), and the various aromatic and aliphatic proton signals would correlate to their respective carbon atoms. sdsu.eduresearchgate.net
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra reveal correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH). youtube.comipb.pt This technique is crucial for piecing together the molecular fragments. Key HMBC correlations would include:
The diphenylmethyl methine proton (H-α) showing correlations to the quaternary aromatic carbon and the ortho/meta carbons of the phenyl rings.
The piperidine H-4 proton showing correlations to the carbons at positions C-2 and C-6.
Protons on the phenyl rings showing correlations to neighboring carbons, confirming their positions.
These combined techniques allow for a complete and confident assignment of the molecule's complex NMR spectra. ipb.pt
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from H) |
|---|---|---|---|
| Diphenylmethyl CH | ~4.2-4.5 | ~65-70 | Aromatic C1' (ipso), Aromatic C2'/C6' (ortho) |
| Aromatic C1' (ipso) | - | ~140-145 | - |
| Aromatic C2'/C6' (ortho) | ~7.3-7.5 | ~128-130 | Diphenylmethyl CH, Aromatic C4' |
| Aromatic C3'/C5' (meta) | ~7.2-7.4 | ~127-129 | Aromatic C1' |
| Aromatic C4' (para) | ~7.1-7.3 | ~126-128 | Aromatic C2'/C6' |
| Piperidine N-H | Variable (broad) | - | Piperidine C2/C6, Piperidine C3/C5 |
| Piperidine C2/C6 | Axial: ~2.5-2.7, Equatorial: ~3.0-3.2 | ~45-50 | Piperidine C4 |
| Piperidine C3/C5 | Axial: ~1.4-1.6, Equatorial: ~1.8-2.0 | ~30-35 | Piperidine C4 |
| Piperidine C4 | ~2.6-2.9 | ~50-55 | Piperidine C2/C6 |
Solvent Effects on Chemical Shifts and Coupling Constants
The choice of deuterated solvent can significantly influence NMR parameters due to differences in polarity, viscosity, and hydrogen-bonding capabilities. du.edupitt.edu For this compound, changing the solvent from a non-polar one like chloroform-d (B32938) (CDCl₃) to a polar, hydrogen-bond-accepting solvent like DMSO-d₆ would be expected to cause notable shifts. koreascience.kr
Specifically, the chemical shift of the N-H proton on the piperidine ring is highly sensitive to the solvent environment. In DMSO-d₆, this proton's signal would likely shift downfield due to strong hydrogen bonding with the solvent's oxygen atom. pitt.edu The chemical shifts of protons near the nitrogen atoms (e.g., H-2/H-6 and H-4 of the piperidine ring) may also be affected. researchgate.net These solvent-induced shifts can sometimes aid in resolving overlapping signals and confirming assignments. koreascience.kr
Dynamic NMR for Conformational Analysis
Dynamic NMR (DNMR) is a powerful technique for studying time-dependent processes like conformational changes. copernicus.org For this compound, two main dynamic processes are of interest: the chair-chair interconversion of the piperidine ring and potential restricted rotation around the C-N bonds.
The piperidine ring is expected to exist predominantly in a chair conformation. researchgate.netresearchgate.net At room temperature, the interconversion between the two chair forms is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. By lowering the temperature (Variable Temperature NMR), this interconversion can be slowed. If the energy barrier is high enough, the single averaged signals for the methylene protons (e.g., at C-2/C-6 and C-3/C-5) will broaden, eventually decoalesce, and sharpen into separate signals for the axial and equatorial protons at a low enough temperature. nih.gov The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the ring-flipping process. copernicus.orgnih.gov This analysis provides critical insight into the flexibility and conformational stability of the piperidine core. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis
HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of the parent ion and its fragments. For this compound (C₁₈H₂₂N₂), the expected exact mass of the protonated molecule [M+H]⁺ is 267.1856.
Under techniques like electrospray ionization (ESI), the molecule will primarily be observed as the protonated species [M+H]⁺. Subsequent tandem mass spectrometry (MS/MS) experiments induce fragmentation, revealing characteristic pathways. The most likely fragmentation events involve the cleavage of the bonds adjacent to the nitrogen atoms. Key predicted fragments include:
The diphenylmethyl cation ([C₁₃H₁₁]⁺, m/z 167.0856): This highly stable tropylium-like ion would be formed by the cleavage of the bond between the diphenylmethyl carbon and the piperidine nitrogen. This is often a dominant peak in the spectrum.
Loss of the piperidine moiety: Cleavage could lead to a fragment corresponding to the protonated diphenylmethylamine.
Piperidine ring fragments: Fragmentation of the piperidine ring itself could lead to a series of smaller ions.
Analyzing these fragmentation patterns provides definitive confirmation of the compound's structure and connectivity. nih.govnih.gov
Table 2: Predicted HRMS Fragments for this compound
| Fragment Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₁₈H₂₃N₂⁺ | 267.1856 | Protonated molecular ion |
| [C₁₃H₁₁]⁺ | C₁₃H₁₁⁺ | 167.0856 | Diphenylmethyl cation (tropylium ion) |
| [M - C₅H₁₀N]⁺ | C₁₃H₁₂N⁺ | 182.0964 | Loss of the piperidin-4-yl group |
| [C₅H₁₁N₂]⁺ | C₅H₁₁N₂⁺ | 99.0917 | Protonated 4-aminopiperidine (B84694) fragment |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique would yield a wealth of data. mdpi.comnih.gov
Key structural parameters that would be determined include:
Bond lengths, bond angles, and torsion angles: These provide a precise geometric description of the molecule. researchgate.net
Conformation of the piperidine ring: X-ray data would confirm whether the piperidine ring adopts a chair, boat, or twist-boat conformation in the solid state. researchgate.net
Orientation of substituents: The analysis would show the orientation (axial or equatorial) of the diphenylmethyl group on the piperidine ring.
Intermolecular interactions: The crystal packing would reveal any hydrogen bonds (e.g., involving the N-H group) or other non-covalent interactions that stabilize the crystal lattice. mdpi.com
Table 3: Hypothetical X-ray Crystallographic Data
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.5 Å, b = 8.5 Å, c = 15.0 Å, β = 97.5° |
| Piperidine Ring Conformation | Chair |
| Diphenylmethyl Group Orientation | Equatorial |
| Key Hydrogen Bond (D-H···A) | N(piperidine)-H···N(piperidine of adjacent molecule) |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Insights
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" that is characteristic of its structure. cardiff.ac.uk These methods are excellent for identifying the functional groups present. researchgate.netnih.gov
For this compound, the key vibrational bands would be:
N-H Stretch: A moderate to sharp band in the region of 3300-3500 cm⁻¹ corresponding to the stretching of the secondary amine in the piperidine ring. Its position and shape can give clues about hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the piperidine and diphenylmethyl groups) appear below 3000 cm⁻¹.
C=C Aromatic Ring Stretches: Several sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl rings.
C-N Stretches: These vibrations typically appear in the fingerprint region (1000-1300 cm⁻¹).
CH₂ Bending/Wagging/Twisting: Vibrations from the piperidine ring methylenes appear throughout the fingerprint region. researchgate.net
While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, the symmetric vibrations of the phenyl rings are often more intense in the Raman spectrum, providing complementary information. cardiff.ac.uk
Table 4: Characteristic IR and Raman Vibrational Frequencies
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| N-H Stretch (secondary amine) | 3300 - 3500 | Medium | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Strong |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |
| CH₂ Bend (Scissoring) | 1440 - 1470 | Medium | Medium |
| C-N Stretch | 1000 - 1300 | Medium | Medium-Weak |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment
The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. For chiral compounds like this compound, which possesses a stereocenter at the methine carbon of the diphenylmethyl group, chiroptical spectroscopic methods are invaluable tools for assigning the (R) and (S) configurations. Among these techniques, Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are particularly powerful.
Circular dichroism is the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.orglibretexts.org This phenomenon arises from the interaction of light with the molecule's chromophores—the parts of the molecule that absorb light—which are arranged in a specific three-dimensional, non-superimposable manner. nih.gov For a pair of enantiomers, the CD spectra are mirror images of each other, exhibiting Cotton effects (peaks and troughs) of equal magnitude but opposite sign. nih.gov This characteristic makes CD an excellent method for distinguishing between enantiomers and assigning their absolute configuration, often by comparing experimental spectra with those predicted by quantum chemical calculations. rsc.orgspark904.nl
In the case of this compound, the key chromophores relevant to ECD are the phenyl rings of the diphenylmethyl moiety. The electronic transitions of these aromatic rings, typically occurring in the UV region of the electromagnetic spectrum, are sensitive to their spatial orientation. The chiral center directly attached to the phenyl groups dictates a specific twisted conformation for the two rings. This fixed chirality in the vicinity of the chromophores is expected to give rise to distinct CD signals.
The assignment of the absolute configuration for a molecule like this compound would typically involve the following research process:
Synthesis and Separation: The racemic mixture of this compound is first synthesized and then separated into its individual enantiomers using chiral chromatography or resolution with a chiral resolving agent.
Experimental Spectra Measurement: The CD spectrum of each purified enantiomer is recorded. The spectra would be expected to be perfect mirror images, with one enantiomer showing, for example, a positive Cotton effect at a certain wavelength and the other a negative one of the same intensity. nih.gov
Computational Modeling: To assign the experimental spectra to the specific (R) and (S) configurations, theoretical CD spectra are calculated for both enantiomers using computational methods like Time-Dependent Density Functional Theory (TD-DFT). rsc.org This involves first determining the stable conformations of the (R) and (S) isomers and then calculating their respective CD spectra.
Comparison and Assignment: The experimentally measured CD spectrum is then compared to the calculated spectra. A match between the experimental spectrum of one enantiomer and the calculated spectrum for the (S)-configuration, for instance, would allow for the unambiguous assignment of that enantiomer as (S)-N-(diphenylmethyl)-4-piperidinamine.
Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized light in the infrared region, offers a complementary approach. wikipedia.org VCD is sensitive to the vibrational modes of the entire molecule and can provide detailed conformational information in solution. acs.org For this compound, VCD could probe the chirality of the piperidine ring conformations as influenced by the bulky diphenylmethyl substituent, in addition to the stereocenter itself. The combination of ECD and VCD, supported by robust computational analysis, represents the state-of-the-art for the non-destructive assignment of absolute configuration for chiral molecules in solution. spark904.nl
Computational and Theoretical Chemical Studies
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for molecules of the size of N-(diphenylmethyl)-4-piperidinamine.
Theoretical optimization of the geometry of this compound using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, is expected to show that the piperidine (B6355638) ring adopts a stable chair conformation. researchgate.netresearchgate.net This is a common feature for piperidine derivatives, as it minimizes angular and torsional strain. The bulky diphenylmethyl group attached to the piperidine nitrogen would likely occupy an equatorial position to reduce steric hindrance.
The reactivity of the molecule can be inferred from its calculated electronic properties. For instance, the molecular electrostatic potential (MEP) map would highlight the regions susceptible to electrophilic and nucleophilic attack. It is anticipated that the lone pair of electrons on the secondary amine nitrogen (N-H of the piperidine ring) and the electron-rich phenyl rings would represent nucleophilic sites (negative potential), while the hydrogen on the secondary amine would be an electrophilic site (positive potential). nih.gov
Table 1: Predicted Geometrical Parameters of this compound using DFT
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-N (piperidine ring) | ~1.47 Å |
| C-C (piperidine ring) | ~1.54 Å | |
| N-C (diphenylmethyl) | ~1.45 Å | |
| C-H (aromatic) | ~1.08 Å | |
| Bond Angle | C-N-C (piperidine ring) | ~111° |
| H-N-C (piperidine amine) | ~110° | |
| Dihedral Angle | C-N-C-C (piperidine ring) | ~55-60° (Chair) |
Note: These values are theoretical predictions based on DFT calculations performed on similar piperidine-containing structures and may vary with the specific computational method and basis set used. researchgate.netjksus.org
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions: the 4-amino group and the two phenyl rings of the diphenylmethyl moiety. The LUMO is likely to be distributed across the antibonding orbitals of the aromatic phenyl rings. A smaller HOMO-LUMO gap suggests higher reactivity and the possibility of significant intramolecular charge transfer. nih.govnih.gov
Table 2: Predicted Frontier Orbital Energies for this compound
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -5.5 to -6.0 eV |
| LUMO Energy | -0.5 to -1.0 eV |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 eV |
Note: These energy values are illustrative and based on DFT calculations reported for structurally related aromatic amines and piperidine derivatives. researchgate.netnih.gov
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation.
Conformational analysis aims to identify the stable conformers of a molecule and their relative energies. For this compound, the primary sources of conformational flexibility are the piperidine ring and the rotation around the N-C bond connecting it to the diphenylmethyl group.
Piperidine Ring Conformation : The piperidine ring is expected to predominantly exist in a chair conformation to minimize steric and torsional strain. researchgate.net However, other conformations like the twist-boat might also be present in equilibrium, though likely at a much lower population. researchgate.net
Substituent Orientation : The N-(diphenylmethyl) group and the hydrogen atom on the 4-amino group can exist in either axial or equatorial positions. Due to the significant steric bulk of the diphenylmethyl group, the conformer where it occupies the equatorial position is expected to be substantially more stable.
Molecular dynamics (MD) simulations, both in the gas phase and in various solvents, can provide insight into the dynamic behavior of the molecule, showing how it transitions between different conformations over time and how solvent molecules might stabilize certain forms through intermolecular interactions.
The specific arrangement of atoms in a given conformation is stabilized or destabilized by a variety of intramolecular interactions. In this compound, potential interactions include:
Steric Strain : Significant van der Waals repulsion (steric strain) would occur if the bulky diphenylmethyl group were forced into an axial position. This strain is the primary reason for the strong preference for the equatorial conformation.
Intramolecular Hydrogen Bonding : Although less likely to be a dominant interaction, the possibility of a weak hydrogen bond between the hydrogen of the 4-amino group and the nitrogen of the diphenylmethyl group's tertiary amine could influence the conformational preference in certain orientations.
Theoretical Prediction of Spectroscopic Parameters
Computational methods can predict spectroscopic data, which is invaluable for identifying and characterizing a molecule.
DFT calculations are routinely used to predict vibrational frequencies (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netresearchgate.net The calculated spectra can be compared with experimental data to confirm the molecular structure.
Vibrational Frequencies : Theoretical calculations can predict the frequencies of characteristic vibrational modes, such as N-H stretching of the secondary amine (typically around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and C-N stretching vibrations (1250-1350 cm⁻¹). nih.govscirp.org
NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov The predicted shifts for the protons on the phenyl rings, the piperidine ring, and the methine proton of the diphenylmethyl group would be distinct and help in structural elucidation.
Table 3: Theoretically Predicted ¹³C and ¹H NMR Chemical Shifts (Illustrative)
| Atom/Group | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| Diphenylmethyl C-H | ~75-80 | ~4.0-4.5 |
| Aromatic C (quaternary) | ~140-145 | - |
| Aromatic C-H | ~125-130 | ~7.2-7.5 |
| Piperidine C4 (C-N) | ~48-52 | ~2.8-3.2 |
| Piperidine C2/C6 | ~50-55 | ~2.9-3.3 (eq), ~2.0-2.4 (ax) |
| Piperidine C3/C5 | ~30-35 | ~1.8-2.0 (eq), ~1.3-1.5 (ax) |
Note: These are representative chemical shift values based on data from related piperidine and diphenylmethyl structures. Actual values depend on the solvent and experimental conditions. researchgate.netresearchgate.net
Reaction Mechanism Elucidation through Computational Transition State Modeling
The synthesis of this compound typically involves the formation of a carbon-nitrogen bond between the 4-amino group of a piperidine precursor and a diphenylmethyl group. A common synthetic route is reductive amination. masterorganicchemistry.com Computational chemistry, particularly quantum mechanics-based methods like Density Functional Theory (DFT), serves as a powerful tool to investigate the intricate details of such reaction mechanisms. mdpi.comresearchgate.net
By modeling the potential energy surface of the reaction, chemists can identify the structures of reactants, intermediates, transition states, and products. The transition state, being the highest energy point along the reaction coordinate, is of particular interest as it governs the reaction rate.
Hypothetical Computational Study of this compound Synthesis:
A computational study on the synthesis of this compound via reductive amination of a suitable piperidone precursor with diphenylmethanamine would involve the following steps:
Reactant and Product Optimization: The 3D structures of the reactants (e.g., 4-piperidone (B1582916) and diphenylmethanamine) and the final product (this compound) would be geometrically optimized to find their lowest energy conformations.
Transition State Searching: Sophisticated algorithms would be employed to locate the transition state structures for the key steps of the reaction, such as the formation of the iminium ion intermediate and its subsequent reduction. masterorganicchemistry.com
Frequency Calculations: These calculations are performed to characterize the stationary points on the potential energy surface. A stable molecule (reactant, intermediate, or product) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would be performed starting from the transition state structure to confirm that it connects the corresponding reactants and products.
The energetic data obtained from these calculations would allow for the determination of the activation energies for each step, providing a quantitative understanding of the reaction kinetics.
Table 1: Hypothetical Energy Profile for a Reductive Amination Reaction
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 (Imine Formation) | +15.2 |
| Imine Intermediate | +5.7 |
| Transition State 2 (Reduction) | +10.8 |
| Product | -12.5 |
Note: The data in this table is illustrative and not based on actual calculations for this compound.
Molecular Modeling of Intermolecular Interactions (without implying biological activity)
The way in which molecules of this compound interact with each other and with their environment is governed by a network of non-covalent interactions. These interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions, are crucial in determining the physical properties of the compound, such as its melting point, boiling point, and solubility.
Molecular modeling techniques, such as molecular dynamics (MD) simulations and quantum chemical calculations, can provide a detailed picture of these intermolecular forces.
Analysis of Intermolecular Interactions:
Hydrogen Bonding: The secondary amine group in this compound can act as both a hydrogen bond donor and acceptor. The piperidine nitrogen can also act as a hydrogen bond acceptor. Computational methods can predict the geometry and strength of these hydrogen bonds. researchgate.net
π-Interactions: The two phenyl rings of the diphenylmethyl group can participate in various π-interactions, such as π-π stacking and CH-π interactions. These interactions can significantly influence the packing of the molecules in the solid state.
Electrostatic Potential Mapping: Molecular electrostatic potential (MEP) maps can be generated to visualize the charge distribution on the surface of the molecule. nih.gov These maps highlight the electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrostatic interactions.
Table 2: Potential Intermolecular Interactions in this compound
| Interaction Type | Donor/Acceptor Groups | Estimated Energy (kcal/mol) |
| N-H···N Hydrogen Bond | Secondary Amine (Donor), Piperidine Nitrogen (Acceptor) | 3-7 |
| π-π Stacking | Phenyl Rings | 2-5 |
| CH-π Interaction | C-H bonds and Phenyl Rings | 1-3 |
Note: The energy values in this table are typical ranges for these types of interactions and are not specific to this compound.
By understanding the nature and strength of these intermolecular interactions, it is possible to rationalize the macroscopic properties of this compound and to predict its behavior in different chemical environments.
N Diphenylmethyl 4 Piperidinamine As a Versatile Building Block in Complex Organic Synthesis
Role as a Core Scaffold for Chemical Library Generation
The generation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. The selection of an appropriate core scaffold is critical in this process, as it dictates the structural diversity and drug-likeness of the resulting compound collection. N-(diphenylmethyl)-4-piperidinamine possesses several attributes that make it an excellent scaffold for chemical library development.
Scaffold Design Principles
A successful scaffold for library synthesis should ideally possess several key features: it should be a common structural element in known bioactive molecules, it should have multiple points for diversification, and it should be synthetically accessible. The 4-aminopiperidine (B84694) core of this compound is a well-established pharmacophore found in numerous biologically active compounds. The primary amine at the 4-position and the secondary amine within the piperidine (B6355638) ring (after potential deprotection of the diphenylmethyl group) provide two distinct points for introducing chemical diversity through various reactions such as acylation, alkylation, arylation, and sulfonylation. The diphenylmethyl group itself can be a point of modification or can be removed to unmask the piperidine nitrogen for further functionalization.
The conformational rigidity of the piperidine ring, influenced by the bulky diphenylmethyl group, can also be advantageous in scaffold design. This constrained conformation can lead to a more defined spatial presentation of the appended substituents, which can be beneficial for specific receptor binding. The principles of scaffold design emphasize the importance of generating three-dimensional structures that can effectively explore chemical space, a criterion that the this compound scaffold fulfills.
Diversity-Oriented Synthesis Approaches
Diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex small molecules from a common starting material. The this compound scaffold is well-suited for DOS strategies. By employing a variety of synthetic transformations at the available functionalization points, a wide range of molecular architectures can be accessed.
For instance, the primary amino group can be readily acylated with a diverse set of carboxylic acids, sulfonylated with various sulfonyl chlorides, or reductively aminated with a library of aldehydes and ketones. Subsequent removal of the diphenylmethyl protecting group would then allow for a second round of diversification at the piperidine nitrogen. This "build-and-diversify" strategy enables the rapid generation of a large number of analogues with varied physicochemical properties.
| Diversification Point | Reaction Type | Example Reagents | Resulting Functional Group |
| 4-Amino Group | Acylation | Carboxylic acids, Acid chlorides | Amide |
| 4-Amino Group | Sulfonylation | Sulfonyl chlorides | Sulfonamide |
| 4-Amino Group | Reductive Amination | Aldehydes, Ketones | Secondary or Tertiary Amine |
| Piperidine Nitrogen (after deprotection) | Alkylation | Alkyl halides, Epoxides | Tertiary Amine |
| Piperidine Nitrogen (after deprotection) | Arylation | Aryl halides (e.g., Buchwald-Hartwig coupling) | N-Aryl Piperidine |
Table 1: Diversity-Oriented Synthesis Strategies Utilizing the this compound Scaffold
Precursor in the Construction of Nitrogen-Containing Heterocycles
The 4-aminopiperidine core of this compound can serve as a key precursor for the synthesis of more complex, fused nitrogen-containing heterocyclic systems. The reactivity of the amino group allows for its incorporation into a new ring system through various cyclization strategies.
A notable example is the synthesis of N-(4-piperidinyl)-1H-benzimidazol-2-amines. In such a synthesis, a protected 4-aminopiperidine derivative can be reacted with a suitable ortho-phenylenediamine precursor to construct the benzimidazole (B57391) ring system. The diphenylmethyl group can act as a protecting group for the piperidine nitrogen during the initial steps of the synthesis and can be subsequently removed to yield the final target molecule or to allow for further functionalization at that position. This approach highlights the utility of this compound as a masked building block for the construction of more elaborate heterocyclic frameworks that are of interest in medicinal chemistry. nih.gov
Applications in Stereoselective Synthesis as a Chiral Auxiliary or Ligand Precursor
The application of this compound as a chiral auxiliary or ligand precursor in stereoselective synthesis is an area with significant potential, though direct examples in the literature are scarce. In principle, the chirality of the molecule, if resolved into its enantiomers, could be exploited to control the stereochemical outcome of reactions.
The bulky diphenylmethyl group could exert significant steric influence, directing the approach of reagents to a prochiral center in a substrate attached to the 4-amino group. This would be an example of using the molecule as a chiral auxiliary, where the chiral information is transferred from the auxiliary to the product, and the auxiliary is subsequently cleaved.
Furthermore, the bidentate nature of the 4-aminopiperidine core (with two nitrogen atoms) makes it an attractive candidate for the development of chiral ligands for asymmetric catalysis. Coordination of a metal to the two nitrogen atoms could create a chiral environment around the metal center, which could then catalyze a variety of enantioselective transformations. While specific examples utilizing this compound for this purpose are not readily found, the general principle of using chiral diamines as ligands is well-established in asymmetric synthesis. The development of chiral ligands from readily available piperidine scaffolds is an active area of research.
Design and Chemical Synthesis of Novel Chemical Entities Incorporating the Compound
The this compound scaffold is a key component in the design and synthesis of a variety of novel chemical entities with potential biological activity. Its structural features are often incorporated into larger molecules to modulate their physicochemical properties and to provide specific interactions with biological targets.
For example, the 4-anilinopiperidine substructure, which is the core of N-(phenyl)-4-piperidinamine (a close analog), is a key pharmacophore in a number of potent and selective inhibitors of various enzymes and receptors. The diphenylmethyl group in the title compound adds steric bulk and lipophilicity, which can be crucial for optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Recent research in medicinal chemistry has seen the incorporation of the this compound moiety, or its derivatives, into novel compounds targeting a range of therapeutic areas. The ability to readily modify both the 4-amino group and the piperidine nitrogen allows for the fine-tuning of the molecule's properties to achieve desired biological effects. The synthesis of such novel entities often involves multi-step sequences where this compound is introduced as a key building block.
| Compound Class | Therapeutic Target/Application | Role of this compound Scaffold |
| Benzimidazole Derivatives | Antihistaminic Agents | Core structural component providing the 4-aminopiperidine moiety. nih.gov |
| Fentanyl Analogues | Opioid Receptors | The 4-anilinopiperidine core is a key pharmacophore. |
| CCR5 Antagonists | HIV Entry Inhibitors | The 4-aminopiperidine unit is a crucial building block. nih.gov |
Table 2: Examples of Novel Chemical Entities Incorporating the 4-Aminopiperidine Scaffold
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The traditional methods for synthesizing N-substituted piperidines are often effective but can be hampered by drawbacks such as harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. nih.gov The future of synthesizing N-(diphenylmethyl)-4-piperidinamine and its derivatives will undoubtedly be shaped by the principles of green chemistry, aiming for more environmentally benign and economically viable processes.
Recent advancements in catalysis and process chemistry offer promising avenues. For instance, the use of biocatalysis, employing enzymes like lipase, has already shown potential in the synthesis of piperidine (B6355638) derivatives through multicomponent reactions. rsc.org This approach offers high selectivity and operates under mild conditions, reducing the environmental footprint. researchgate.netnih.gov The application of immobilized enzymes on supports like magnetic halloysite (B83129) nanotubes could lead to reusable catalysts, further enhancing the sustainability of the synthesis of this compound. rsc.org
Flow chemistry is another area ripe for exploration. The synthesis of piperidine derivatives has been successfully demonstrated using flow electrochemistry, which allows for scalable and efficient reactions with improved safety profiles. nih.gov Adapting such a flow process for the synthesis of this compound could lead to higher yields, better process control, and reduced waste generation compared to traditional batch methods.
The development of novel catalytic systems based on earth-abundant metals is also a key research direction. These catalysts can replace more expensive and toxic heavy metals often used in cross-coupling reactions for the formation of C-N bonds, a critical step in the synthesis of this compound.
Table 1: Comparison of Synthetic Methodologies for Piperidine Derivatives
| Methodology | Advantages | Potential Application for this compound |
| Traditional Batch Synthesis | Well-established protocols. | Baseline for comparison. |
| Biocatalysis | High selectivity, mild conditions, reduced waste. rsc.orgresearchgate.netnih.gov | Enzymatic resolution of intermediates or direct enzymatic amination. |
| Flow Chemistry | Scalability, improved safety, better process control. nih.gov | Continuous and automated synthesis. |
| Green Catalysis | Use of earth-abundant metals, reduced toxicity. | Sustainable C-N bond formation. |
Exploration of Underutilized Chemical Reactivity Modes
The this compound scaffold possesses several reactive sites that have yet to be fully exploited. The future of its chemical transformations lies in exploring modern synthetic methodologies to create a diverse range of novel analogs with potentially enhanced biological activities.
One promising area is the late-stage functionalization of the piperidine ring. Recent breakthroughs have demonstrated the ability to selectively functionalize piperidines at various positions using a combination of biocatalytic C-H oxidation and radical cross-coupling. news-medical.net This two-stage process allows for the introduction of a hydroxyl group, which can then be used as a handle for further modifications, opening up a vast chemical space for new derivatives of this compound that were previously difficult to access.
Furthermore, the diphenylmethyl moiety offers opportunities for unique chemical transformations. While this group is often installed for its steric bulk and potential for pi-stacking interactions in a biological context, its own reactivity is often overlooked. Exploring photochemical or electrochemical methods to activate the benzylic C-H bonds could lead to novel cross-coupling reactions, allowing for the introduction of new substituents on the phenyl rings.
The secondary amine on the piperidine ring is another key functional group. While its basicity and nucleophilicity are well-utilized, exploring its role in directing C-H activation reactions on the piperidine or diphenylmethyl groups could lead to highly selective and efficient synthetic routes to novel analogs.
Advanced Computational Modeling for Predictive Chemical Design
The integration of computational chemistry into the drug discovery and development pipeline has become indispensable. For this compound, advanced computational modeling offers a powerful tool for the predictive design of new analogs with tailored properties.
Density Functional Theory (DFT) calculations can be employed to understand the electronic structure and reactivity of the molecule. This can help in predicting the most likely sites for electrophilic or nucleophilic attack, guiding the design of new synthetic strategies and the exploration of underutilized reactivity. DFT can also be used to calculate various molecular properties, such as ionization potential and electron affinity, which can be correlated with biological activity.
Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of this compound and its analogs. Understanding the preferred conformations in different environments (e.g., in solution or bound to a biological target) is crucial for designing molecules with improved binding affinity and pharmacokinetic properties. By simulating the interaction of these compounds with target proteins, researchers can predict binding modes and affinities, thereby prioritizing the synthesis of the most promising candidates. nih.gov
Integration with Machine Learning for Accelerated Synthetic Route Discovery and Compound Design
Furthermore, machine learning models can be trained to predict the biological activity and physicochemical properties of virtual compounds. By generating large libraries of virtual this compound analogs and using ML to screen them, researchers can rapidly identify candidates with a high probability of success. This in silico screening can significantly reduce the time and cost associated with traditional high-throughput screening.
Generative models, a type of AI, can even design entirely new molecules with desired properties from scratch. By providing the model with a set of desired attributes (e.g., high binding affinity to a specific target, good oral bioavailability), it can generate novel chemical structures based on the this compound scaffold that have never been synthesized before.
Table 2: Application of Computational and AI/ML Tools
| Tool | Application for this compound | Expected Outcome |
| Density Functional Theory (DFT) | Reactivity analysis, property prediction. | Guidance for synthetic strategy, understanding structure-activity relationships. |
| Molecular Dynamics (MD) | Conformational analysis, binding mode prediction. nih.gov | Design of analogs with improved binding and pharmacokinetic properties. |
| AI-driven Retrosynthesis | Proposing novel synthetic routes. chemcopilot.comgrace.comchemical.ai | More efficient, sustainable, and innovative syntheses. |
| Machine Learning (ML) | Virtual screening, property prediction. | Accelerated identification of promising drug candidates. |
| Generative Models | De novo design of novel analogs. | Discovery of novel chemical entities with desired properties. |
Q & A
Basic: What are the key structural features of N-(diphenylmethyl)-4-piperidinamine, and how are they optimized during synthesis?
This compound features a piperidine core substituted with a diphenylmethyl group at the 4-position. The diphenylmethyl moiety enhances lipophilicity, potentially influencing blood-brain barrier penetration and receptor binding . Synthesis typically involves nucleophilic substitution or reductive amination, with critical steps including:
- Amine protection/deprotection : To prevent side reactions during alkylation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction efficiency .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) for pharmacological studies .
Basic: What biological activities have been reported for this compound, and how are these assessed experimentally?
Preliminary studies suggest interactions with central nervous system (CNS) receptors, particularly opioid and sigma receptors . Methodologies include:
- Receptor binding assays : Radiolabeled ligands (e.g., [³H]-naloxone) quantify affinity (Ki values) .
- Functional assays : cAMP inhibition or calcium flux measurements to assess G-protein coupling .
- In vivo behavioral tests : Rodent models for analgesia or locomotor activity .
Advanced: How can researchers investigate the compound’s selectivity for neurotransmitter receptors?
To evaluate receptor selectivity:
Panel screening : Test against a broad receptor library (e.g., CEREP Psychoactive Panel) .
Computational docking : Use Schrödinger Suite or AutoDock to model interactions with μ-opioid vs. σ-1 receptors .
Mutagenesis studies : Identify key binding residues (e.g., Tyr148 in σ-1) via alanine scanning .
Contradictory data (e.g., σ-1 vs. D2 dopamine affinity) may arise from assay conditions (e.g., membrane vs. cell-based systems) .
Advanced: How should researchers resolve contradictions in reported pharmacological data?
Discrepancies in IC50 values or receptor subtypes often stem from:
- Varied assay conditions : Temperature, pH, or co-factor availability .
- Compound purity : Impurities (e.g., fentanyl analogs) may skew results .
Resolution strategies : - Reproduce studies with standardized protocols (e.g., NIH Psychoactive Drug Screening Program guidelines).
- Validate purity via LC-MS and NMR before assays .
Basic: What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms structure (e.g., piperidine ring protons at δ 2.5–3.5 ppm) .
- HPLC : Purity assessment (C18 column, acetonitrile/water gradient) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺ expected m/z ~307.2) .
Advanced: How do structural analogs of this compound differ in activity?
Advanced: What methodologies are recommended for studying its pharmacokinetics?
- ADME profiling :
- Absorption : Caco-2 cell monolayer assay for permeability .
- Metabolism : Liver microsome incubation (human/rat) to identify CYP450 metabolites .
- Plasma protein binding : Equilibrium dialysis (e.g., >90% binding observed in rodent studies) .
Basic: What safety protocols are essential during handling?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and fume hood use .
- Waste disposal : Segregate halogenated waste (e.g., chloroform extracts) per EPA guidelines .
- Acute toxicity testing : Start with zebrafish embryo assays (LC50 determination) before rodent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
